Methyl 5-bromo-2-hydroxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZVFXMZHYRSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376899 | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120034-05-1 | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-hydroxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 5 Bromo 2 Hydroxynicotinate
Established Synthetic Pathways
Established synthetic routes to Methyl 5-bromo-2-hydroxynicotinate are typically multi-step processes that rely on classical organic reactions. These pathways provide a reliable, albeit sometimes lengthy, means of production.
Multi-step Syntheses of this compound
The key steps in this synthesis are:
Oxidation of the methyl group: The 4-methyl group of the starting material is oxidized to a carboxylic acid.
Esterification: The resulting carboxylic acid is converted to its methyl ester.
Reduction of the nitro group: A nitro group, introduced in an earlier step, is reduced to an amino group.
Diazotization: The newly formed amino group is converted into a diazonium salt.
Hydrolysis: The diazonium salt is subsequently hydrolyzed to yield the final 2-hydroxy group.
An alternative established pathway involves the diazotization and subsequent hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester researchgate.net. The synthesis of this precursor has been achieved by the bromination of 2-amino-isonicotinic acid methyl ester. However, the yields for this precursor synthesis are variable; using N-bromosuccinimide (NBS) as the brominating agent results in a crude yield of 35%, while using elemental bromine gives a 23% yield after purification researchgate.net.
Specific Reaction Conditions and Reagents
The successful execution of these multi-step syntheses relies on carefully controlled reaction conditions and the selection of appropriate reagents.
For the five-step synthesis starting from 2-amino-5-bromo-4-methylpyridine, specific conditions have been outlined researchgate.net. For instance, an early oxidation step involves dissolving 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, followed by the addition of a mixture of concentrated sulfuric acid and 30% hydrogen peroxide. The temperature during this addition is carefully controlled to not exceed 20°C researchgate.net. The final diazotization and hydrolysis step involves reacting 2-amino-5-bromoisonicotinic acid methyl ester with sodium nitrite (B80452) at a temperature between 0°C and 40°C researchgate.net.
The reduction of the intermediate, methyl 5-bromo-2-nitroisonicotinate, is carried out using reduced iron powder in the presence of glacial acetic acid and ethanol, with the reaction temperature maintained between 75-80°C for several hours researchgate.net.
Below is a table summarizing the key reaction steps and reagents for the synthesis starting from 2-amino-5-bromo-4-methylpyridine.
| Step | Transformation | Key Reagents | Temperature Control |
|---|---|---|---|
| 1 | Oxidation | Concentrated H₂SO₄, H₂O₂ | ≤ 20°C |
| 2 | Esterification | Methanol, Acid Catalyst | Reflux |
| 3 | Reduction | Reduced Iron Powder, Acetic Acid | 75-80°C |
| 4 | Diazotization | Sodium Nitrite, Acid | 0-40°C |
| 5 | Hydrolysis | Water | Elevated Temperature |
Yield Optimization Strategies
For the reduction of methyl 5-bromo-2-nitroisonicotinate to 2-amino-5-bromoisonicotinic acid, a yield of 80% has been reported researchgate.net. This high yield is achieved by using a molar excess of reduced iron powder and carefully controlling the reaction temperature and time. Subsequent purification steps, such as pH adjustment of the aqueous layer to 6 with sodium bicarbonate, are also critical for isolating the product in high purity and yield researchgate.net.
Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing heterocyclic compounds, including pyridine (B92270) derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Exploration of Catalyst Systems
The development of novel catalyst systems is a cornerstone of modern synthetic chemistry. For the synthesis of pyridine derivatives, various catalysts have been explored to improve reaction rates and selectivity. While specific novel catalysts for this compound are not extensively documented, general advancements in pyridine synthesis are relevant.
For instance, iron(III) chloride (FeCl₃) has been used as a catalyst for the green synthesis of substituted pyridines from ketoxime acetates and benzaldehyde, proceeding without the need for additives nih.gov. The application of such catalyst systems to the core pyridine structure of this compound could offer a more environmentally benign synthetic route. Furthermore, the development of biocatalysts, such as enzyme-based systems, is a growing area of interest in green chemistry that could lead to highly selective and mild reaction conditions for pyridine synthesis in the future ijarsct.co.in.
Sustainable Synthesis Protocols
Sustainable synthesis protocols often involve the use of greener solvents, alternative energy sources, and multi-component reactions to reduce the number of synthetic steps.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and purer products nih.govacs.org. This technique could potentially be applied to various steps in the synthesis of this compound, such as the esterification or hydrolysis stages, to improve efficiency.
The use of environmentally friendly solvents is another key aspect of sustainable synthesis. Water-based multicomponent reactions (MCRs) have been developed for the synthesis of various heterocyclic compounds rsc.org. A notable example is the Guareschi–Thorpe reaction for synthesizing hydroxypyridines in water using ammonium carbonate, which acts as both a non-toxic nitrogen source and a pH controller rsc.org. Applying such a water-based protocol could drastically reduce the reliance on volatile organic solvents in the synthesis of this compound. Additionally, the use of eco-friendly brominating reagents, such as a bromide/bromate couple in an aqueous medium, presents a safer and more sustainable alternative to traditional brominating agents like elemental bromine cambridgescholars.com.
Purification and Characterization of Synthetic Products
Following the synthesis of this compound, the crude product typically exists as a mixture containing unreacted starting materials, byproducts, and residual solvents. Therefore, a systematic purification and characterization process is required.
Chromatographic methods are indispensable for the isolation and purification of this compound from complex reaction mixtures. The choice of technique is guided by the polarity and volatility of the compound.
Column Chromatography: Gravity column chromatography is a fundamental technique for the purification of moderate to large quantities of solid organic compounds. For a polar molecule like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (such as hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to facilitate the separation of compounds based on their differential adsorption to the silica gel. The progress of the separation is monitored by Thin Layer Chromatography (TLC). For pyridine boronic esters, which can present challenges with streaking on silica, doping the silica gel with boric acid or using alternative solvent systems like hexane/acetone or toluene/acetonitrile has been suggested to improve separation chemicalforums.comreddit.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially on an analytical or semi-preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column is frequently used for the separation of polar aromatic compounds. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of modifiers like formic acid or sulfuric acid to improve peak shape and resolution. nih.govsielc.com Isocratic or gradient elution methods can be developed to optimize the separation of the target compound from its impurities. nih.govyoutube.com Detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance. sielc.com
Table 1: General Parameters for Chromatographic Purification of Substituted Pyridine Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Thin Layer Chromatography (TLC) with UV visualization |
| HPLC | Reverse-phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV Absorbance (e.g., at 254 nm or λmax) |
Spectroscopic Characterization (NMR, MS, IR, UV-Vis)
Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons on the pyridine ring would appear as doublets due to coupling with each other. The hydroxyl proton would likely appear as a broad singlet. The methyl protons of the ester group would be a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bonded to bromine and oxygen being significantly shifted), and the methyl carbon of the ester. For N-(thiophen-2-yl) nicotinamide derivatives, characterization was performed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry researchgate.net.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₆BrNO₃), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units. Electron ionization (EI-MS) would likely lead to fragmentation, with potential losses of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). LC-MS/MS methods have been developed for the simultaneous determination of related nicotinic acid derivatives in biological matrices nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the ester group. C-O stretching bands for the ester would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching vibrations for the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. Studies on substituted α-pyridones show complex and broad bonded NH absorption extending from 3300 down to 2400 cm⁻¹, indicative of strong intermolecular hydrogen bonding jst.go.jp. The carbonyl stretching mode in 2-pyridone is typically observed near 1650 cm⁻¹ cdnsciencepub.comcdnsciencepub.com.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated pyridine ring system in this compound would result in absorption in the UV region. The λmax would be influenced by the presence of the hydroxyl and bromo substituents. For comparison, 2-hydroxynicotinic acid itself shows absorption maxima that are dependent on solvent and pH semanticscholar.org. The extensive conjugation in such systems leads to absorptions at longer wavelengths masterorganicchemistry.com.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (doublets), Hydroxyl proton (broad singlet), Methyl ester protons (singlet, ~3.8-4.0 ppm) |
| ¹³C NMR | Signals for ester carbonyl, aromatic carbons, and methyl ester carbon |
| MS (EI) | Molecular ion peak [M]⁺ with Br isotope pattern (m/z and m/z+2), fragmentation peaks corresponding to loss of -OCH₃, -COOCH₃ |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1700-1730 (C=O stretch, strong), ~1600-1400 (C=C, C=N stretch), ~1300-1000 (C-O stretch) |
| UV-Vis | Absorption maximum (λmax) in the UV region due to the conjugated aromatic system |
X-ray Crystallography for Structural Elucidation
While specific crystallographic data for this compound is not available in the searched literature, studies on nicotinic acid and its derivatives have been conducted to understand their crystal forms and polymorphs researchgate.netresearchgate.net. Such analyses can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. X-ray crystallography has been instrumental in understanding the structures of various bioactive molecules and in the development of new drugs mdpi.com.
Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions. |
Chemical Reactivity and Derivatization of Methyl 5 Bromo 2 Hydroxynicotinate
Electrophilic Aromatic Substitution Reactions
The pyridine (B92270) ring of Methyl 5-bromo-2-hydroxynicotinate is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the hydroxyl group at the 2-position and the bromine at the 5-position influence the regioselectivity of such reactions. The hydroxyl group, being an activating group, directs incoming electrophiles to the ortho and para positions. In this case, the C4 and C6 positions are ortho and para to the hydroxyl group, respectively. Conversely, the bromine atom is a deactivating but ortho, para-directing group.
Considering the electronic properties of the substituted pyridine ring, electrophilic attack is most likely to occur at the C4 or C6 positions. The precise outcome of an electrophilic substitution reaction would depend on the specific reagents and reaction conditions employed. For instance, nitration or sulfonation would introduce a nitro or sulfonic acid group, respectively, onto the pyridine ring, likely at the C4 or C6 position, provided suitable conditions can overcome the inherent deactivation of the ring.
Nucleophilic Substitution Reactions
The bromine atom at the C5 position of this compound is susceptible to nucleophilic substitution, particularly under conditions that favor such reactions on aromatic rings. These reactions typically require an activated substrate, often with strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the pyridine nitrogen and the ester group contribute to the electron-deficient nature of the ring, thereby facilitating nucleophilic attack.
Common nucleophiles such as amines, alkoxides, and thiolates can displace the bromide ion. The reaction likely proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the bromide ion. The viability and rate of these reactions are influenced by the nature of the nucleophile, the solvent, and the temperature.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-bromine bond in this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. In this reaction, the bromine atom of this compound can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The product of such a reaction would be a methyl 5-aryl-2-hydroxynicotinate derivative, a scaffold present in many biologically active molecules.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-95 | researchgate.net |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 80-98 | researchgate.net |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 85-99 | researchgate.net |
This table represents typical conditions for Suzuki-Miyaura reactions of aryl bromides and is illustrative of the conditions that could be applied to this compound.
The Heck reaction provides a method for the arylation of alkenes. scirp.org this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to yield 5-alkenyl-2-hydroxynicotinate derivatives. scirp.orgsemanticscholar.org The Sonogashira coupling, on the other hand, allows for the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a terminal alkyne, leading to the synthesis of 5-alkynyl-2-hydroxynicotinates. researchgate.net
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | semanticscholar.org |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N | THF | 65 | researchgate.net |
This table provides general conditions for Heck and Sonogashira reactions involving aryl bromides and serves as a guide for potential reactions with this compound.
Regioselectivity and Stereoselectivity in Derivatization
In the context of cross-coupling reactions, the regioselectivity is inherently controlled by the position of the bromine atom at C5. The stereoselectivity is primarily relevant in the Heck reaction, where the geometry of the newly formed double bond is typically trans. For Suzuki and Sonogashira couplings, the stereochemistry of the starting alkene or alkyne is generally retained.
Ester Hydrolysis and Transesterification
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-hydroxynicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible as the resulting carboxylate is deprotonated. Acid-catalyzed hydrolysis is an equilibrium process.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester functionality to alter the compound's physical or biological properties.
Reactions Involving the Hydroxyl Group
The hydroxyl group at the 2-position of the pyridine ring exhibits reactivity typical of a phenol-like hydroxyl group, although its properties are influenced by the pyridine ring nitrogen. It can undergo O-alkylation and O-acylation reactions.
O-alkylation, the formation of an ether, can be accomplished by treating the compound with an alkyl halide in the presence of a base. This reaction converts the hydroxyl group into an alkoxy group. O-acylation, the formation of an ester, can be achieved by reaction with an acyl chloride or anhydride, typically in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reactions are valuable for protecting the hydroxyl group or for introducing new functional moieties into the molecule.
| Reaction | Reagent | Base | Solvent | Temperature (°C) |
| O-Alkylation | Methyl Iodide | K₂CO₃ | DMF | Room Temp. |
| O-Acylation | Acetic Anhydride | Pyridine | DCM | Room Temp. |
This table illustrates general conditions for the O-alkylation and O-acylation of hydroxyl groups and is applicable to this compound.
Reactions at the Nitrogen Heterocycle
The nitrogen atom in the pyridinone ring of this compound can participate in a variety of chemical reactions, most notably N-alkylation and N-arylation. These reactions lead to the formation of N-substituted pyridone derivatives, which are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.
N-Alkylation
The introduction of an alkyl group onto the nitrogen atom of the pyridinone ring is a common strategy to modify the properties of the molecule. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.
Research has demonstrated the successful N-alkylation of related 2-pyridone structures. For instance, the synthesis of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, the N-methylated analog of the free carboxylic acid of the title compound, has been reported. evitachem.com This transformation indicates that the nitrogen atom is sufficiently nucleophilic to react with alkylating agents. While specific studies on the N-alkylation of this compound are not extensively detailed in the provided search results, the reactivity of similar systems suggests that various alkyl groups can be introduced under basic conditions. Microwave-assisted N-alkylation has also been shown to be an efficient method for the regioselective functionalization of similar pyrimidine (B1678525) systems, offering advantages such as shorter reaction times and high yields. researchgate.net
A representative N-alkylation reaction is the synthesis of methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, which can be achieved by treating the corresponding carboxylic acid with a methylating agent. evitachem.com
Table 1: Representative N-Alkylation Reaction Data
| Product Name | Starting Material | Reagent(s) | Solvent | Conditions | Yield (%) | Reference |
| Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Thionyl chloride (SOCl₂), Methanol | - | - | Moderate (65-70) | evitachem.com |
| Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Diethyl azodicarboxylate, Triphenylphosphine, Methanol | - | 25°C | 88 | evitachem.com |
Note: The table presents data for the esterification of the N-methylated carboxylic acid, a closely related transformation to direct N-alkylation of the parent ester.
N-Arylation
The formation of a carbon-nitrogen bond between the pyridinone nitrogen and an aromatic ring, known as N-arylation, is a powerful tool for creating complex molecular architectures. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation, are the premier methods for achieving this transformation. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. While direct application on this compound is not explicitly documented in the provided results, the successful amination of other bromopyridines suggests its feasibility. nih.govchemspider.com
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. wikipedia.org It typically requires higher temperatures than palladium-catalyzed methods but can be effective for certain substrates. wikipedia.org The choice between these methods often depends on the specific substrates and desired reaction conditions. wikipedia.org
Table 2: General Conditions for N-Arylation of Heterocycles
| Reaction Name | Catalyst System | Typical Reagents | General Conditions | Reference |
| Buchwald-Hartwig Amination | Palladium acetate (B1210297), Phosphine ligand (e.g., BINAP, DPPF) | Aryl halide, Base (e.g., NaOt-Bu) | Inert atmosphere, Toluene, 80-120°C | wikipedia.orgias.ac.in |
| Ullmann Condensation | Copper(I) salt (e.g., CuI) | Aryl halide, Base (e.g., K₂CO₃, KOH) | High-boiling polar solvent (e.g., DMF, NMP), High temperatures (>150°C) | wikipedia.orgorganic-chemistry.org |
These N-arylation reactions open pathways to a diverse range of derivatives with potential applications in various areas of chemical research. The synthesis of N-aryl substituted p-toluenesulphonamides via nickel-catalyzed amidation, a related transformation, highlights the utility of such cross-coupling strategies. nih.gov
Advanced Spectroscopic and Computational Analysis of Methyl 5 Bromo 2 Hydroxynicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectral Assignments
A ¹H NMR spectrum for Methyl 5-bromo-2-hydroxynicotinate would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The chemical shifts (δ) are influenced by the electronic effects of the bromine, hydroxyl, and methyl carboxylate substituents. The coupling constants (J) between adjacent protons would provide critical information about their relative positions on the pyridine ring. However, specific, experimentally verified ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed sources.
For a related isomer, Methyl 5-bromo-6-hydroxynicotinate, ¹H NMR data has been reported (300 MHz, DMSO-d₆) showing signals at δ 3.80 (s, 3H), 8.12 (s, 1H), 8.19 (s, 1H), and 12.77 (bs, 1H) bldpharm.com. This provides a comparative reference but cannot be directly applied to the 2-hydroxy isomer.
¹³C NMR Spectral Assignments
The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in a molecule. For this compound, this would include the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. As with the proton NMR data, experimentally determined ¹³C NMR spectral assignments for this specific compound are not available in the public domain.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, helping to trace the proton network within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
While the principles of these techniques are well-established, their specific application and the resulting correlation data for this compound have not been documented in the available literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition, and providing clues about the structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the exact molecular formula of a compound. For this compound (C₇H₆BrNO₃), the expected monoisotopic mass is approximately 230.9531 Da. Predicted HRMS data for an isomer, Methyl 5-bromo-2-hydroxyisonicotinate, suggests an [M+H]⁺ adduct at m/z 231.96039 uni.lu. However, experimental HRMS data for this compound is not available to confirm its exact mass and elemental composition. A reported low-resolution mass spectrometry result for the isomer Methyl 5-bromo-6-hydroxynicotinate showed an [MH⁺] peak at 231.9 bldpharm.com.
Fragmentation Patterns and Mechanisms
The fragmentation pattern in a mass spectrum provides a fingerprint of a molecule's structure. For this compound, characteristic fragmentation would be expected. The presence of bromine would be indicated by a distinctive isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methyl ester group (-COOCH₃), or carbon monoxide (CO). Detailed studies of the fragmentation patterns and the mechanisms of these fragmentations for this compound are currently absent from the scientific literature.
Infrared (IR) Spectroscopy and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes.
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its various functional groups. A detailed analysis of these vibrational modes can be performed using computational methods, such as Density Functional Theory (DFT), which has been successfully applied to similar molecules like 5-bromo-2-hydroxybenzaldehyde. nih.gov
Key expected vibrational modes for this compound include:
O-H Stretching: A broad absorption band is anticipated in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the range of 3000-3100 cm⁻¹. The C-H stretching of the methyl ester group will likely be observed between 2850 and 2960 cm⁻¹.
C=O Stretching: The carbonyl group of the methyl ester will give rise to a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. Its precise position can be influenced by electronic effects of the pyridine ring and potential intramolecular hydrogen bonding.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the 1000-1300 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
A hypothetical table of the major vibrational frequencies for this compound, based on data from analogous compounds, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Methyl C-H stretch | 2850-2960 |
| C=O stretch (ester) | 1700-1730 |
| C=C / C=N stretch (ring) | 1400-1600 |
| C-O stretch (ester) | 1000-1300 |
| C-Br stretch | 500-600 |
This table is a predictive representation and awaits experimental verification.
The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen and pyridine nitrogen (hydrogen bond acceptors) in this compound suggests the high likelihood of significant hydrogen bonding interactions, both intramolecularly and intermolecularly in the solid state.
In the crystalline state, it is plausible that molecules of this compound would form intermolecular O-H···O hydrogen bonds, linking the hydroxyl group of one molecule to the carbonyl oxygen of a neighboring molecule. This type of interaction is observed in the crystal structure of the related compound, methyl 5-bromo-2-hydroxybenzoate, where O-H···O hydrogen bonds lead to the formation of chains. nih.govresearchgate.net Additionally, O-H···N hydrogen bonds involving the pyridine nitrogen are also possible. These interactions play a crucial role in the packing of the molecules in the crystal lattice. researchgate.net
Intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester's carbonyl oxygen could also occur, which would influence the chemical and spectroscopic properties of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will be the primary chromophore. The presence of the bromine atom, hydroxyl group, and methyl ester group as substituents on the ring will influence the position and intensity of these absorption bands.
Based on studies of similar aromatic compounds, the main absorption bands are likely to appear in the range of 250-350 nm. The solvent can also play a role in the position of these bands due to solvatochromic effects.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are fluorescent, many substituted pyridines exhibit fluorescence. If this compound is fluorescent, its emission spectrum would likely be a mirror image of its longest-wavelength absorption band and would provide further insights into its excited state properties.
Quantum Chemical Calculations
Quantum chemical calculations are invaluable for providing a theoretical understanding of the molecular properties of a compound, complementing experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to optimize the molecular geometry and calculate various electronic properties. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical stability of the molecule; a larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO is likely to be distributed over the pyridine ring and the carbonyl group of the ester. The HOMO-LUMO energy gap will be influenced by the electronic effects of the bromo, hydroxyl, and methyl ester substituents.
A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar organic molecules.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
This table is a predictive representation based on analogous compounds and awaits specific computational studies.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the pyridine ring, making these the likely sites for electrophilic attack. The most positive potential is expected to be located around the hydrogen atom of the hydroxyl group, indicating its susceptibility to deprotonation. The bromine atom will also influence the electrostatic potential distribution on the aromatic ring.
Applications of Methyl 5 Bromo 2 Hydroxynicotinate in Medicinal Chemistry Research
Methyl 5-bromo-2-hydroxynicotinate, a substituted pyridine (B92270) derivative, holds a significant position in medicinal chemistry as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, and a methyl ester on a nicotinic acid core—makes it a valuable scaffold for developing novel drug candidates.
Applications of Methyl 5 Bromo 2 Hydroxynicotinate in Materials Science Research
Precursor for Advanced Materials with Electronic Properties
While direct studies on materials derived solely from Methyl 5-bromo-2-hydroxynicotinate for electronic applications are not extensively documented, its structure is highly amenable to the synthesis of electronically active materials. The pyridine (B92270) ring itself is an electron-deficient system, and its electronic properties can be further tuned by the substituents. nih.gov The bromo group serves as an excellent leaving group for cross-coupling reactions, enabling the introduction of various aryl or vinyl groups to create extended π-conjugated systems. researchgate.net Such conjugated structures are fundamental to the design of organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and other electronic devices.
The presence of the hydroxyl group also allows for further functionalization, which can influence the electronic properties and processing of the final material. For instance, etherification or esterification of the hydroxyl group can modify the solubility and thin-film forming characteristics of the resulting polymers or small molecules, which is crucial for device fabrication.
Precursor for Advanced Materials with Optical Properties
The development of materials with specific optical properties, such as fluorescence, is a key area of materials science. Nicotinic acid and its derivatives are known to exhibit fluorescence, and their metal complexes can display enhanced luminescent properties. researchgate.netmdpi.com The core structure of this compound, being a derivative of nicotinic acid, provides a foundational scaffold for creating new optical materials. The absorption spectrum of nicotinic acid in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. starna.com
By strategically modifying the this compound molecule, for example, through Suzuki or Sonogashira coupling reactions at the bromine position, it is possible to create larger, more complex chromophores with tailored absorption and emission characteristics. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.
Development of Organic Electronic Materials
The field of organic electronics relies on the design and synthesis of novel organic molecules and polymers that can transport charge. The structure of this compound is well-suited for the synthesis of such materials. The bromo-substituted pyridine core can be a key building block in the synthesis of conjugated polymers and oligomers. Pyrene-based materials, for example, are widely used in organic electronics, and their synthesis often involves the coupling of bromo-aromatic compounds. uky.edu
Furthermore, the pyridine nitrogen atom can influence the electron-accepting properties of the molecule, making it a potential component for n-type organic semiconductors. The ability to form intramolecular and intermolecular hydrogen bonds, facilitated by the hydroxyl group, can also play a crucial role in controlling the solid-state packing of the molecules, which directly impacts charge transport. rsc.org
Applications in Polymer Science
The functional groups on this compound offer several avenues for its incorporation into polymers. While the compound itself is not reported to undergo hazardous polymerization, it can be used as a monomer or a functional additive in polymer synthesis. mdpi.com The hydroxyl group can act as an initiator for ring-opening polymerization or be converted into other functional groups suitable for polycondensation or polyaddition reactions.
The bromine atom can be utilized in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. Moreover, the entire molecule can be grafted onto existing polymer backbones to impart specific functionalities, such as antimicrobial properties or enhanced thermal stability. For instance, pyridine-grafted copolymers have shown interesting fluorescence and antimicrobial activities. mdpi.com
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the hydroxyl and ester oxygen atoms of this compound make it an excellent candidate for use as a ligand in coordination chemistry. wikipedia.org These donor atoms can coordinate with a variety of metal ions to form discrete metal complexes or extended coordination polymers, including Metal-Organic Frameworks (MOFs).
The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are highly dependent on the ligand's structure. This compound offers a versatile platform for ligand design. The bromo group can be readily replaced through cross-coupling reactions to introduce other coordinating groups, thereby creating multidentate ligands. nih.gov This allows for the rational design of ligands that can form specific coordination geometries and framework topologies. The hydroxyl and ester groups also provide additional coordination sites, allowing for the formation of polynuclear complexes and high-dimensional MOFs.
The reaction of this compound with metal salts can lead to the formation of a wide range of metal complexes. A documented example involves the reaction of this compound with copper acetate (B1210297) in the presence of pyridine. dntb.gov.uarsc.org This reaction demonstrates the ability of the molecule to coordinate with transition metal ions. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to determine their precise three-dimensional structure. The electronic and magnetic properties of these complexes can be investigated using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. The thermal stability of such metal-nicotinate complexes is also an important characteristic for their potential applications.
Table 1: Potential Applications of this compound in Materials Science
| Section | Application Area | Key Functional Groups Involved | Potential Materials |
| 6.1 | Electronic Materials | Bromo, Pyridine Ring | Organic Semiconductors, Conjugated Polymers |
| 6.2 | Optical Materials | Pyridine Ring, Ester | Fluorescent Dyes, OLED Materials |
| 6.3 | Organic Electronics | Bromo, Pyridine Ring | n-type Semiconductors, OFETs |
| 6.4 | Polymer Science | Hydroxyl, Bromo | Functional Monomers, Polymer Additives |
| 6.5 | Coordination Chemistry | Pyridine-N, Hydroxyl-O, Ester-O | Metal Complexes, MOFs |
Advanced Research Topics and Emerging Trends
Supramolecular Chemistry and Self-Assembly
The inherent functionalities of Methyl 5-bromo-2-hydroxynicotinate, namely the pyridine (B92270) ring, hydroxyl group, and bromine atom, make it a compelling building block in the field of supramolecular chemistry and crystal engineering. The pyridine nitrogen and the hydroxyl group are excellent candidates for forming strong hydrogen bonds, a key interaction in directing the self-assembly of molecules into well-defined, higher-order structures. researchgate.net
Research into related nicotinic acid derivatives has demonstrated their ability to form robust hydrogen-bonded networks. For instance, studies on hydroxynicotinic acids have elucidated the energetic and structural factors governing their tautomeric forms and their propensity to form specific hydrogen bonding motifs in the solid state. researchgate.net The presence of the bromine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool for controlling crystal packing and designing functional materials. acs.orgrsc.org Halogen bonding, where the electrophilic region on the halogen atom interacts with a nucleophile, can act as a directional force, complementing or competing with hydrogen bonds to create complex supramolecular architectures. researchgate.net
Furthermore, the parent compound, 5-bromonicotinic acid, has been successfully employed as a ligand in the synthesis of metal-organic frameworks (MOFs). osti.gov These porous crystalline materials are constructed by linking metal ions or clusters with organic linkers. The resulting coordination polymers exhibit diverse structural features and can possess interesting properties, such as photoluminescence and magnetic behavior. osti.gov The ester functionality in this compound offers an additional site for modification, potentially leading to the formation of novel coordination polymers with tailored properties. While direct studies on the self-assembly of this compound are still emerging, the foundational work on related systems strongly suggests its significant potential in the rational design of new supramolecular materials.
Catalyst Development Utilizing this compound Scaffolds
The pyridine moiety within this compound serves as an excellent ligand for coordinating with a wide variety of metal ions. This ability to form stable metal complexes is a cornerstone of its potential application in catalysis. nih.gov Transition metal complexes containing pyridine-based ligands are known to be effective catalysts for a broad range of organic transformations. nih.govresearchgate.net The electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.
While specific examples of catalysts derived directly from this compound are not yet widely reported in the literature, the foundational principles of coordination chemistry and catalysis strongly support its potential in this area. The ability to act as a ligand, coupled with the modulatory effect of the bromo and hydroxyl/ester groups, makes this compound a promising scaffold for the development of new and efficient catalysts for a variety of chemical reactions. Further research in this direction could involve the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in reactions such as cross-coupling, oxidation, and hydrogenation.
Photochemical Reactions and Applications
The photochemical behavior of halogenated organic compounds, particularly those containing bromine, is a field of active investigation with implications for organic synthesis and materials science. acs.org The carbon-bromine bond can undergo homolytic cleavage upon exposure to light, generating a bromine radical and a carbon-centered radical. stackexchange.com This process can initiate a cascade of subsequent reactions, making brominated compounds useful as photoinitiators or as precursors for other functional groups.
The photochemistry of N-heterocycles is also a rich area of study. The absorption of UV-Vis light can excite these molecules to higher energy states, leading to various photochemical transformations. The specific wavelength of light absorbed depends on the molecular structure. For instance, the UV-Vis absorption spectrum of methyl red, an indicator with a pyridine ring, changes significantly with pH due to protonation, leading to a visible color change. docbrown.info While the specific UV-Vis absorption spectrum of this compound is not widely published, it is expected to absorb in the UV region due to the aromatic pyridine ring.
The presence of both a bromine atom and a hydroxypyridine core in this compound suggests the potential for interesting and useful photochemical reactivity. For example, photochemical debromination is a known reaction for some brominated compounds. researchgate.net Conversely, visible-light photoredox catalysis has been employed for the bromination of arenes and heteroarenes using N-bromosuccinimide (NBS) as the bromine source. acs.org Understanding the photostability and photoreactivity of this compound is crucial for its application in light-sensitive environments and for harnessing its potential in photochemical synthesis. Future research could focus on elucidating its photochemical pathways, such as the possibility of photo-induced C-Br bond cleavage or reactions involving the excited states of the hydroxypyridine ring.
Bio-conjugation and Prodrug Strategies
The development of targeted drug delivery systems is a major focus in medicinal chemistry. Bio-conjugation, the linking of two or more molecules where at least one is a biomolecule, and prodrug strategies, the conversion of a drug into a temporarily inactive form, are key approaches in this endeavor. The functional groups present in this compound—the hydroxyl group and the methyl ester—offer potential handles for such modifications.
The hydroxyl group can be esterified to create prodrugs with altered physicochemical properties, such as increased lipophilicity for improved membrane permeability. documentsdelivered.com This approach has been successfully applied to other hydroxypyridinone-based iron chelators, where ester prodrugs demonstrated enhanced oral activity. documentsdelivered.com Similarly, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as amino acids or peptides, to form amide linkages. This is a common strategy for creating linkers in antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that targets a specific cell type. njbio.comsigmaaldrich.com
While there are no specific examples in the literature of this compound being used in bioconjugation or as a prodrug, its structural motifs are highly relevant. The combination of a modifiable hydroxyl group and a latent carboxylic acid (via ester hydrolysis) makes it a versatile platform for the design of new therapeutic agents. Future research could explore the synthesis of various ester and amide derivatives of this compound and evaluate their potential as prodrugs or as linkers for targeted drug delivery.
Computational Drug Design and Materials Science Modeling
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. mdpi.com Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. epstem.net
DFT calculations have been successfully applied to study the properties of related heterocyclic compounds. For example, DFT has been used to investigate the structure, stability, and reactivity of nicotinic acid benzylidenehydrazide derivatives and to analyze the vibrational spectra of cobalt(II) complexes with 3-hydroxypicolinic acid. epstem.netnih.gov Furthermore, computational studies on halogenated oxindoles have provided a detailed understanding of intermolecular interactions, including halogen bonding. mdpi.com These studies highlight the potential of computational methods to elucidate the properties of this compound.
Q & A
Q. What are the standard synthetic routes for preparing methyl 5-bromo-2-hydroxynicotinate?
this compound is typically synthesized via bromination of nicotinic acid derivatives. A common approach involves halogenation at the 5-position using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions, followed by esterification of the carboxylic acid group. For example, analogous compounds (e.g., methyl 2-(bromomethyl)-5-chloronicotinate) are synthesized using NBS in dichloromethane under reflux . Structural confirmation is achieved via NMR and IR spectroscopy to verify bromine incorporation and ester formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the bromine and hydroxyl groups on the pyridine ring. Infrared (IR) spectroscopy identifies functional groups such as the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (theoretical MW: 232.03 g/mol) .
Q. What are the known biological activities of this compound?
Preliminary studies suggest interactions with oxidative stress pathways and metabolic enzymes. For instance, hydroxyl and bromine substituents enable hydrogen bonding and electrostatic interactions with proteins, potentially modulating enzyme activity (e.g., antimicrobial targets) . Initial assays might include enzyme inhibition studies or microbial growth assays to screen for activity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves varying reaction parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance bromination efficiency.
- Catalyst loading : Adjusting radical initiators (e.g., azobisisobutyronitrile, AIBN) concentrations to balance reaction rate and side-product formation .
- Temperature control : Lower temperatures may reduce decomposition of reactive intermediates.
Post-reaction purification via column chromatography or recrystallization improves purity. Comparative HPLC analysis of batches can identify optimal conditions .
Q. How can conflicting NMR data for structural assignments be resolved?
Discrepancies in spectral data (e.g., unexpected coupling patterns) may arise from tautomerism or impurities. Advanced strategies include:
- 2D NMR : HSQC and HMBC experiments to confirm connectivity between protons and carbons.
- Computational modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .
- X-ray crystallography : Definitive structural elucidation using single-crystal diffraction, refined via programs like SHELXL .
Q. What strategies are effective in studying the compound’s interaction with biological targets?
- Molecular docking : Predict binding modes with enzymes (e.g., cytochrome P450) using software like AutoDock.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Site-directed mutagenesis : Identify critical residues in target proteins by altering amino acids and measuring activity changes .
Q. How does the substitution pattern influence reactivity compared to analogs (e.g., methyl 5-bromo-2,6-dimethoxynicotinate)?
The hydroxyl group at position 2 enhances hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions than methoxy-substituted analogs. Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative kinetic studies under identical conditions (e.g., Pd-catalyzed coupling) reveal rate differences .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Dosage variability : Standardize assay protocols (e.g., fixed concentrations in cell-based assays).
- Purity verification : Use HPLC-MS to confirm compound integrity.
- Control experiments : Test metabolites or degradation products for off-target effects. Cross-reference with structurally similar compounds (e.g., methyl 5-bromo-4,6-dihydroxynicotinate) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
